Eritadenine, chemically defined as 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid, is a naturally occurring compound primarily found in the Shiitake mushroom (Lentinula edodes). [, ] It is classified as an alkaloid due to its basic nitrogen atom and originates from the purine adenine. [, ]
Eritadenine plays a significant role in scientific research due to its demonstrated hypocholesterolemic effects, its ability to influence lipid metabolism, and its potential use in the development of novel treatments for cardiovascular diseases. [, , , , , , , , , , , ]
Related Compounds
Adenine
Compound Description: Adenine is a purine base, a fundamental building block of DNA and RNA. It plays a crucial role in cellular energy transfer as a component of adenosine triphosphate (ATP). Adenine is also a precursor in the biosynthesis of eritadenine. [, ]
Relevance: Adenine is a key structural component of eritadenine. Eritadenine can be synthesized by reacting adenine with 2,3-O-isopropylidene-D-erythronolactone. [, ] This structural similarity suggests a potential relationship between their biological activities.
D-Ribose
Compound Description: D-Ribose is a five-carbon sugar that forms part of the backbone of RNA. It plays a crucial role in the synthesis of nucleotides and is involved in cellular energy production. []
Relevance: D-Ribose is a precursor in the synthesis of eritadenine. Although the ribose ring structure is absent in the final eritadenine molecule, understanding the spectral changes during synthesis involving D-Ribose contributes to identifying eritadenine's Raman spectrum. []
Compound Description: MAIR is a synthetic intermediate in the production of eritadenine. []
Relevance: MAIR represents an intermediary stage in the synthesis of eritadenine from adenine and D-Ribose. Analyzing its Raman spectrum helps elucidate the vibrational modes attributed to the linkage between adenine and the carbon chain in eritadenine. []
S-Adenosylhomocysteine (AdoHcy)
Compound Description: S-Adenosylhomocysteine is an amino acid derivative and a product of the demethylation reactions that utilize S-adenosylmethionine (SAM). [, , , , ]
Relevance: Eritadenine acts as an inhibitor/inactivator of S-adenosylhomocysteine hydrolase, the enzyme responsible for breaking down AdoHcy. [, , , ] This inhibition leads to an increase in intracellular AdoHcy levels, which is linked to eritadenine's hypocholesterolemic effects. [, , ]
S-Adenosylmethionine (SAM)
Compound Description: S-Adenosylmethionine is a coenzyme involved in various metabolic pathways, particularly those related to methylation. It acts as a methyl group donor in numerous biochemical reactions. [, , ]
Relevance: Eritadenine influences the SAM:SAH ratio in the liver. [] It can suppress methionine-induced hyperhomocysteinemia, likely by increasing cystathionine formation and reducing homocysteine production, both processes linked to SAM metabolism. [] Additionally, eritadenine's hypocholesterolemic action might be associated with changes in the SAM:SAH ratio, which influences hepatic phospholipid metabolism. []
Phosphatidylcholine (PC)
Compound Description: Phosphatidylcholine is the most abundant phospholipid in cell membranes. It plays a crucial role in maintaining cell membrane integrity and is involved in various cellular processes. [, , , ]
Relevance: Eritadenine's hypocholesterolemic action is closely linked to alterations in phosphatidylcholine metabolism. [, , , ] Eritadenine can decrease the PC:PE ratio in liver microsomes, influencing the activity of enzymes like Δ6-desaturase, impacting fatty acid profiles, and ultimately contributing to its cholesterol-lowering effects. [, , , ]
Phosphatidylethanolamine (PE)
Compound Description: Phosphatidylethanolamine is the second most abundant phospholipid in cell membranes and plays a crucial role in membrane fusion and fission. [, , ]
Relevance: Eritadenine administration leads to an increase in the concentration of phosphatidylethanolamine in liver microsomes, consequently decreasing the PC:PE ratio. [, , ] This shift in the phospholipid profile influences the activity of key enzymes involved in lipid metabolism, such as Δ6-desaturase, contributing to eritadenine's hypocholesterolemic effects. [, , ]
L-threo-Eritadenine
Compound Description: L-threo-Eritadenine is a stereoisomer of eritadenine. [, ] Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.
Relevance: This compound, along with D-eritadenine and L-eritadenine, show inhibitory/inactivating effects on purified S-adenosylhomocysteine hydrolase. [] Although a stereoisomer, L-threo-eritadenine demonstrates lower efficiency in inactivating the enzyme within hepatocytes compared to D-eritadenine. []
D-Eritadenine
Compound Description: D-Eritadenine is a stereoisomer of eritadenine and exhibits potent inhibitory activity against S-adenosylhomocysteine hydrolase. [, , , ]
Relevance: As a stereoisomer, D-eritadenine shares the same molecular formula and connectivity as eritadenine but differs in the spatial arrangement of its atoms. This difference might contribute to variations in their biological activity. D-eritadenine effectively inactivates AdoHcy hydrolase in hepatocytes, leading to an increase in the AdoHcy content. [] Additionally, D-eritadenine exhibits a distinct lag period at low concentrations before causing AdoHcy accumulation, suggesting a threshold for its effect on cellular AdoHcy. []
9-(S)-(2,3-dihydroxypropyl)adenine [(S)DHPA]
Compound Description: (S)DHPA is an aliphatic adenine analog. []
Relevance: Similar to eritadenine, (S)DHPA acts as an inhibitor/inactivator of S-adenosylhomocysteine hydrolase. [] This compound demonstrates a more pronounced accumulation of AdoHcy than expected based solely on enzyme inactivation, suggesting it may also function as a reversible inhibitor. [] Interestingly, (S)DHPA inactivates the intracellular enzyme despite not inactivating the purified form, highlighting potential complexities in its mechanism of action. []
L-Eritadenine
Compound Description: L-Eritadenine is a stereoisomer of eritadenine. [, ]
Relevance: As a stereoisomer of eritadenine, it shares the same molecular formula but differs in its three-dimensional structure. This difference can lead to variations in their biological activity and interactions with enzymes or receptors. L-Eritadenine, along with D-eritadenine, was synthesized to evaluate structure-activity relationships and explore potential differences in their hypocholesterolemic effects. []
Eritadenine ethyl ester
Compound Description: Eritadenine ethyl ester is a derivative of eritadenine. []
Relevance: This compound has a modification in its structure compared to eritadenine, which significantly reduces its ability to inhibit adenylate cyclase activity in rat fat cell plasma membranes. [] This suggests that the specific chemical structure of eritadenine is crucial for its interaction with adenylate cyclase and its associated biological effects.
9-β-D-arabinofuranosyladenine
Compound Description: 9-β-D-arabinofuranosyladenine, commonly known as vidarabine or Ara-A, is an antiviral drug. []
Relevance: Although structurally dissimilar to eritadenine, vidarabine serves as a comparative tool for understanding eritadenine's mechanism of action on AdoHcy hydrolase. [] Unlike the irreversible inactivation caused by aliphatic adenine analogs like eritadenine, vidarabine induces reversible inactivation of AdoHcy hydrolase, highlighting different modes of inhibition. []
Guanine
Compound Description: Guanine is a purine base, a fundamental component of DNA and RNA. Like adenine, it is involved in cellular energy transfer and other essential biological processes. [, , ]
Relevance: Guanine is structurally similar to adenine, the base component of eritadenine. [, , ] This similarity suggests potential competition or interaction between guanine and eritadenine in biochemical pathways. Research has shown that the addition of guanine to liquid fermentation of Lentinula edodes inhibits eritadenine synthesis. []
Xanthine
Compound Description: Xanthine is a purine base found in bodily fluids and tissues. It is an intermediate in the degradation of purine nucleotides. [, ]
Relevance: Xanthine is part of the purine metabolic pathway, which also includes adenine, a structural component of eritadenine. [, ] Adding xanthine to liquid fermentation of Lentinula edodes inhibits the synthesis of eritadenine, suggesting a possible regulatory interaction between these compounds. []
Hypoxanthine
Compound Description: Hypoxanthine is a naturally occurring purine derivative. It is a deaminated form of adenine and an intermediate in purine metabolism. [, ]
Relevance: Hypoxanthine is a precursor in the purine biosynthesis pathway, which ultimately leads to the formation of adenine, a key component of eritadenine. [, ] Interestingly, adding hypoxanthine to liquid fermentation of Lentinula edodes significantly increases eritadenine production, suggesting a stimulatory effect on its biosynthetic pathway. []
Source and Classification
Eritadenine is predominantly sourced from the fruiting bodies of the shiitake mushroom. The production of eritadenine in Lentinus edodes occurs naturally, but significant quantities can only be harvested when the fungus forms its fruit body. This poses challenges for commercial extraction due to the high costs associated with cultivating mushrooms solely for eritadenine production. As a result, alternative methods such as liquid-phase fermentation are being explored to enhance yield without the need for fruit body formation.
Synthesis Analysis
The synthesis of eritadenine involves several chemical reactions, typically executed through a multi-step synthetic pathway. One notable method includes:
Intermediate Formation: This compound is converted into methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside.
Final Reaction: The sodium salt of adenine is then reacted with the intermediate to yield eritadenine.
This synthetic route emphasizes the importance of protecting groups and selective reactions to achieve the desired compound efficiently.
Molecular Structure Analysis
Eritadenine's molecular structure can be described by its chemical formula, C₁₁H₁₅N₅O₃, and its systematic name, 2(R),3(R)-dihydroxy-4-(9-adenyl)-butyric acid. The structure features a purine base (adenine) linked to a butyric acid moiety, which contributes to its biological activity. The presence of hydroxyl groups on the butyric acid chain enhances its solubility and interaction with biological targets.
Structural Characteristics
Functional Groups: Hydroxyl (-OH) groups contribute to polarity and solubility.
Purine Backbone: The adenine component is crucial for its biological function as it participates in various biochemical pathways.
Chemical Reactions Analysis
Eritadenine participates in several significant chemical reactions, particularly involving enzyme inhibition:
Inhibition of S-Adenosylhomocysteine Hydrolase: Eritadenine acts as a potent inhibitor of this enzyme, which plays a critical role in methylation processes within cells.
Impact on Phospholipid Metabolism: By inhibiting S-Adenosylhomocysteine hydrolase, eritadenine influences the levels of phosphatidylcholine and phosphatidylethanolamine in liver cells, potentially affecting cholesterol metabolism and transport.
These interactions underscore eritadenine's role as a functional food component with therapeutic potential.
Mechanism of Action
The mechanism by which eritadenine exerts its effects primarily revolves around its inhibition of S-Adenosylhomocysteine hydrolase. This inhibition leads to an accumulation of S-Adenosylhomocysteine, which subsequently inhibits various methyltransferases involved in lipid metabolism. The result is an altered lipid profile that may reduce plasma cholesterol levels.
Key Mechanistic Insights
Increased S-Adenosylhomocysteine Levels: This accumulation disrupts normal methylation processes.
Altered Lipid Profiles: Changes in phospholipid composition can enhance cholesterol uptake by liver cells or reduce cholesterol secretion into circulation.
Physical and Chemical Properties Analysis
Eritadenine exhibits several noteworthy physical and chemical properties:
Molecular Weight: Approximately 245.26 g/mol.
Solubility: Highly soluble in water due to its polar functional groups.
Stability: Eritadenine shows thermal stability superior to many other bioactive compounds, making it suitable for various extraction methods.
These properties are crucial for its application in food science and pharmacology.
Applications
Eritadenine has several promising applications:
Cholesterol Management: Its primary application is as a dietary supplement aimed at reducing blood cholesterol levels.
Pharmaceutical Research: Ongoing studies are investigating its potential role in treating metabolic disorders related to lipid metabolism.
Food Industry: As a natural additive, eritadenine can be incorporated into functional foods aimed at promoting cardiovascular health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-7-pyrrolo[2,3-d]pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea is a N-glycosyl compound.
The lysine methyltransferase EZH2 (KMT6), part of polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 and is involved in proliferation and aggressive cell growth associated with neoplastic cells. EPZ011989 is an orally bioavailable EZH2 inhibitor with Ki values that are less than 3 nM for wild type and Tyr646 mutated EZH2.2 It displays 15-fold selectivity for EZH2 over EZH1 and is without effect against an array of other lysine methyltransferases. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma. EPZ011989 is a potent, orally-available EZH2 inhibitor with robust in vivo activity. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma. EPZ011989 represents a powerful tool for the expanded exploration of EZH2 activity in biology. Inhibitors of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2) may have significant therapeutic potential for the treatment of B cell lymphomas and other cancer indications. The ability of the scientific community to explore fully the spectrum of EZH2-associated pathobiology has been hampered by the lack of in vivo-active tool compounds for this enzyme.
The first-in-class selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models EPZ015666 is a potent, orally bioavailable inhibitor of Protein arginine methyltransferase 5 (PRMT5). It acts by blocking the association of PRMT5 with methylosome protein 50. EPZ015666, also known as GSK3235025, is a potent and selective and orally active PRMT5 inhibitor with a half-maximal inhibitory concentration (IC50) of 22 nM and broad selectivity against a panel of other histone methyltransferases. Treatment of MCL cell lines with EPZ015666 led to inhibition of SmD3 methylation and cell death, with IC50 values in the nanomolar range. Oral dosing with EPZ015666 demonstrated dose-dependent antitumor activity in multiple MCL xenograft models. EPZ015666 represents a validated chemical probe for further study of PRMT5 biology and arginine methylation in cancer and other diseases.
EPZ020411 is a potent and selective PRMT6 inhibitor tool compound. PRMT6 overexpression has been reported in several cancer types suggesting that inhibition of PRMT6 activity may have therapeutic utility. Identification of EPZ020411 provides the field with the first small molecule tool compound for target validation studies. EPZ020411 shows good bioavailability following subcutaneous dosing in rats making it a suitable tool for in vivo studies.